molecular formula C8H18ClNO3 B2590715 (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride CAS No. 2287247-68-9

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride

Cat. No.: B2590715
CAS No.: 2287247-68-9
M. Wt: 211.69
InChI Key: UQHHESUUVVUSDY-FYZOBXCZSA-N
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Description

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a butanoic acid backbone, and a tert-butyl ether group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the tert-butyl ether group through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The tert-butyl ether group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the tert-butyl ether group.

Scientific Research Applications

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl ether group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-4-hydroxybutanoic acid: Lacks the tert-butyl ether group, resulting in different reactivity and applications.

    (3R)-3-Amino-4-methoxybutanoic acid: Contains a methoxy group instead of a tert-butyl ether group, affecting its chemical properties.

Uniqueness

The presence of the tert-butyl ether group in (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride makes it unique compared to similar compounds. This group provides steric hindrance and influences the compound’s solubility, stability, and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHHESUUVVUSDY-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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